molecular formula C14H9BrClN3OS2 B2849704 N-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)-N'-(4-chlorophenyl)urea CAS No. 339114-00-0

N-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)-N'-(4-chlorophenyl)urea

Cat. No.: B2849704
CAS No.: 339114-00-0
M. Wt: 414.72
InChI Key: DLABTXPDYBHNCW-UHFFFAOYSA-N
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Description

N-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)-N'-(4-chlorophenyl)urea is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a hybrid molecular structure combining a bromothiophene-substituted thiazole ring system with a chlorophenyl urea moiety. This specific architecture is significant as both the 1,3-thiazole and urea pharmacophores are well-established in the development of bioactive molecules . Compounds with these structural motifs have demonstrated a wide range of biological activities in scientific studies, including potent inhibition of acetylcholinesterase (AChE) relevant to neurological conditions , and anti-proliferative effects against cancer cell lines, such as chronic myeloid leukemia (CML), via modulation of the PI3K/AKT signaling pathway . The presence of halogen atoms (bromine and chlorine) typically enhances molecular lipophilicity, which can influence membrane permeability and bioavailability . This product is intended for research applications, such as investigating structure-activity relationships (SAR), exploring new mechanisms of action, and as a building block for the synthesis of novel derivatives. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-(3-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClN3OS2/c15-10-5-6-21-12(10)11-7-22-14(18-11)19-13(20)17-9-3-1-8(16)2-4-9/h1-7H,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLABTXPDYBHNCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NC(=CS2)C3=C(C=CS3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Ring Formation via Hantzsch Synthesis

The Hantzsch thiazole synthesis is a cornerstone method for constructing thiazole rings. For Intermediate A, the reaction involves:

  • α-Bromoketone precursor : 3-Bromo-2-thienyl carbonyl bromide.
  • Thioamide : Thiourea or a substituted thioamide.

Reaction Scheme :
$$
\text{3-Bromo-2-thienyl carbonyl bromide} + \text{Thiourea} \xrightarrow{\text{EtOH, Δ}} \text{4-(3-Bromo-2-thienyl)-1,3-thiazol-2-amine} + \text{HBr}
$$

Optimization Parameters :

Parameter Conditions Impact on Yield
Solvent Ethanol vs. DMF DMF improves solubility but may require higher temps
Temperature 80–100°C Higher temps accelerate cyclization
Stoichiometry 1:1 molar ratio Excess thiourea reduces side products

Key Challenges :

  • Regioselective bromination at the thiophene’s 3-position.
  • Purification of the thiazole-amine due to polar byproducts.

Alternative Route: Suzuki-Miyaura Coupling

For late-stage functionalization, the 3-bromo-2-thienyl group can be introduced via cross-coupling:

  • Synthesize 4-bromo-1,3-thiazol-2-amine.
  • Perform Suzuki coupling with 2-thienylboronic acid.
  • Brominate the thienyl group at the 3-position using NBS (N-bromosuccinimide).

Advantages :

  • Enables modular synthesis for derivatives.
  • Avoids harsh bromination conditions post-thiazole formation.

Synthesis of Intermediate B: 4-Chlorophenyl Isocyanate

Phosgenation of 4-Chloroaniline

Industrial-scale production typically employs phosgene:
$$
\text{4-Chloroaniline} + \text{COCl}_2 \xrightarrow{\text{Base}} \text{4-Chlorophenyl isocyanate} + 2\text{HCl}
$$

Safety Considerations :

  • Phosgene alternatives (e.g., triphosgene) reduce toxicity risks.
  • In situ generation minimizes handling of gaseous phosgene.

Urea Bond Formation

Isocyanate-Amine Coupling

Intermediate A reacts with Intermediate B under mild conditions:
$$
\text{4-(3-Bromo-2-thienyl)-1,3-thiazol-2-amine} + \text{4-Chlorophenyl isocyanate} \xrightarrow{\text{THF, RT}} \text{Target Compound}
$$

Reaction Conditions :

Parameter Optimal Value Rationale
Solvent Tetrahydrofuran Balances solubility and reactivity
Catalyst None required Amine acts as base
Time 12–24 hours Ensures complete conversion

Yield Optimization :

  • Purity of intermediates : >95% purity for both intermediates minimizes side reactions.
  • Stoichiometry : 1.1 equivalents of isocyanate ensures full amine consumption.

Carbodiimide-Mediated Urea Formation

An alternative employs 1,1'-carbonyldiimidazole (CDI) as a coupling agent:

  • Activate 4-chloroaniline with CDI to form imidazolide.
  • React with Intermediate A.

Advantages :

  • Avoids handling toxic isocyanates.
  • Higher functional group tolerance.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry enhances reproducibility and safety:

  • Thiazole formation : Microreactors improve heat transfer during exothermic cyclization.
  • Urea coupling : Precise stoichiometric control reduces waste.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.
  • Chromatography : Reserved for analytical-scale batches (e.g., >99% purity for bioassays).

Analytical Validation

Critical quality control metrics include:

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
  • ¹H NMR : Key signals at δ 7.2–7.4 ppm (aromatic protons) and δ 6.8 ppm (thiophene proton).
  • Mass Spectrometry : [M+H]⁺ at m/z 415.9 (calc. 414.7).

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)-N’-(4-chlorophenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its chemical properties and reactivity.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted thiazole derivatives, while hydrolysis would produce amines and carbon dioxide.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of N-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)-N'-(4-chlorophenyl)urea is its potential as an anticancer agent. Research has shown that compounds with thiazole and urea moieties exhibit promising cytotoxic effects against various cancer cell lines.

Case Study :
A study published in a peer-reviewed journal evaluated the compound's efficacy against breast cancer cells. The results indicated that it inhibited cell proliferation and induced apoptosis at micromolar concentrations. The mechanism was attributed to the compound's ability to interfere with cell signaling pathways involved in tumor growth .

Pesticide Development

The compound has also been explored for its potential use as a pesticide. Its structural features suggest that it may possess herbicidal or fungicidal properties.

Data Table: Efficacy Against Plant Pathogens

PathogenConcentration (mg/L)Inhibition (%)
Fusarium oxysporum10085
Alternaria solani20090
Phytophthora infestans15078

In laboratory tests, this compound showed significant inhibition of fungal growth, indicating its potential as a bioactive pesticide .

Polymer Synthesis

Another notable application is in the synthesis of novel polymers. The compound can act as a monomer or cross-linking agent in polymer chemistry due to its reactive urea group.

Case Study :
Research demonstrated that incorporating this compound into polyurethanes improved thermal stability and mechanical properties. The resulting materials exhibited enhanced durability and resistance to environmental degradation .

Mechanism of Action

The mechanism of action of N-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)-N’-(4-chlorophenyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with its analogues:

Compound Name Core Structure Substituents Molecular Weight (g/mol) H-Bond Donors/Acceptors Notable Bioactivity
N-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)-N'-(4-chlorophenyl)urea (Target) Thiazole-thienyl + urea 3-Bromo-2-thienyl, 4-chlorophenyl ~423.6* 2 donors, 5 acceptors† Not explicitly stated
N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-N'-(4-bromophenyl)urea Thiazole + urea 4-Methoxyphenyl, 4-bromophenyl ~418.3 2 donors, 4 acceptors Potent anti-inflammatory
N-(4-Methoxyphenyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea Thiazole + urea 4-Methoxyphenyl, 5-nitrothiazole ~294.3 2 donors, 5 acceptors GSK-3β inhibition
1-(4-Bromophenyl)-3-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]urea Pyridine + urea 4-Bromophenyl, 6-chloro-4-(trifluoromethyl)pyridyl 394.6 2 donors, 5 acceptors Not explicitly stated
1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea Thiourea + benzoyl 4-Chlorophenyl, 2,4-dichlorobenzoyl ~356.6 1 donor, 3 acceptors‡ Antifungal, complexation agent

*Estimated based on formula; †Acceptors include urea O, thiazole N, and thienyl S; ‡Thiourea S replaces urea O.

Key Observations:

Urea vs. Thiourea : Replacing urea with thiourea (as in ) reduces hydrogen-bond acceptor capacity (S vs. O), which may decrease solubility but improve membrane permeability .

Heterocyclic Diversity : Pyridine-based analogues () exhibit higher electronegativity due to trifluoromethyl groups, which could improve metabolic stability relative to the target compound's bromothienyl-thiazole system .

Physicochemical Properties

  • Hydrogen-Bonding Capacity : With five acceptors, the target compound surpasses simpler thioureas () in polar interactions, which may improve target engagement but reduce blood-brain barrier permeability.

Biological Activity

N-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)-N'-(4-chlorophenyl)urea, also known by its CAS number 339114-00-0, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

  • Molecular Formula : C14H9BrClN3OS2
  • Molecular Weight : 414.728 g/mol
  • CAS Number : 339114-00-0

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural components, which include thiazole and urea moieties. These functional groups are known to exhibit various pharmacological effects.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds containing thiazole derivatives. For instance, compounds similar to this compound have shown significant antibacterial activity against various strains of bacteria:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
Compound CBacillus subtilis8 µg/mL

These findings suggest that the thiazole ring enhances the antibacterial efficacy of the urea derivatives .

Anticancer Potential

Research indicates that thiazole-based compounds possess anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the inhibition of specific signaling pathways associated with cell proliferation and survival.

Case Studies

  • Antibacterial Screening
    A study synthesized several thiazole derivatives and tested their antibacterial activity against multiple bacterial strains. The results showed that compounds with similar structures to this compound exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, with IC50 values ranging from 1.13 µM to 6.28 µM compared to thiourea as a reference standard (IC50 = 21.25 µM) .
  • Anticancer Activity
    In another study, derivatives of thiazole were evaluated for their cytotoxic effects on cancer cell lines. The compound demonstrated significant growth inhibition in HeLa cells (cervical cancer) and MCF-7 cells (breast cancer), with IC50 values indicating potent anticancer activity .

The biological activities of this compound can be attributed to:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell death.

Q & A

(Basic) What are the recommended synthetic routes for N-(4-(3-Bromo-2-thienyl)-1,3-thiazol-2-yl)-N'-(4-chlorophenyl)urea?

Methodological Answer:
The synthesis of urea derivatives like this compound typically involves coupling a thiazol-2-amine with an aryl isocyanate. A common approach is to react 4-(3-bromo-2-thienyl)-1,3-thiazol-2-amine with 4-chlorophenyl isocyanate in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) using coupling agents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) . Microwave-assisted synthesis (e.g., 403 K under nitrogen for 1 hour) can improve reaction efficiency and yield . Purification often involves column chromatography (e.g., silica gel with 98% DCM/2% methanol) or recrystallization from ethanol/water mixtures .

(Basic) Which spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm urea NH protons (~10–12 ppm) and aromatic/heterocyclic carbons .
    • IR : Identify urea C=O stretches (~1640–1680 cm⁻¹) and NH stretches (~3200–3400 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL or SHELXTL for refinement. Data collection at low temperatures (e.g., 150 K) improves resolution. Use ORTEP-3 or PLATON for visualizing hydrogen bonds (e.g., N–H⋯O interactions) and planarity .

(Advanced) How to resolve contradictions between computational docking predictions and experimental binding data?

Methodological Answer:
Discrepancies may arise from ligand flexibility or solvent effects. Strategies include:

  • Enhanced Sampling : Perform molecular dynamics (MD) simulations (e.g., GROMACS ) to account for protein-ligand conformational changes .
  • Experimental Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants. Compare with docking scores from AutoDock Vina or Glide .
  • Crystallographic Validation : Resolve co-crystal structures (e.g., using SHELX ) to identify key interactions missed in docking .

(Advanced) What strategies optimize the synthetic yield of such urea derivatives?

Methodological Answer:

  • Microwave Assistance : Reduces reaction time (e.g., 1 hour vs. 24 hours conventional) and improves purity .
  • Solvent Optimization : Use anhydrous DMF for polar intermediates or DCM for moisture-sensitive steps .
  • Stoichiometric Control : Maintain a 1:1 molar ratio of thiazol-2-amine to isocyanate to minimize side products .
  • Purification : Employ gradient elution in column chromatography (e.g., 0–5% methanol in DCM) .

(Basic) What are the key structural features influencing bioactivity?

Methodological Answer:

  • Thiazole Ring : Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., GSK-3β) .
  • Substituents : The 3-bromo-2-thienyl group increases steric bulk, potentially improving selectivity, while the 4-chlorophenyl urea moiety contributes to hydrogen bonding .
  • Planarity : Coplanar arrangement of urea and thiazole rings (r.m.s. deviation <0.05 Å) optimizes binding .

(Advanced) How to analyze electron density and molecular interactions using wavefunction analysis?

Methodological Answer:

  • Electrostatic Potential (ESP) : Calculate using Multiwfn to map regions of electrophilic/nucleophilic activity. Compare with docking results to validate binding sites .
  • Electron Localization Function (ELF) : Visualize electron pairs in the urea moiety to assess hydrogen-bond donor strength .
  • Topological Analysis : Use Quantum Theory of Atoms in Molecules (QTAIM) to identify critical bond paths in crystal structures .

(Basic) What in vitro assays assess the compound's biological activity?

Methodological Answer:

  • Enzyme Inhibition : Measure IC₅₀ against targets like GSK-3β using kinase assays (e.g., ADP-Glo™) .
  • Cell-Based Assays : Evaluate cytotoxicity via MTT or resazurin reduction in cancer cell lines (e.g., HeLa or MCF-7) .
  • Anti-inflammatory Activity : Use carrageenan-induced paw edema in rats to quantify inhibition .

(Advanced) How to handle crystallographic data with twinning or disorder?

Methodological Answer:

  • Twinning : Use SHELXL ’s TWIN and BASF commands to refine data. Test for pseudo-merohedral twinning with PLATON .
  • Disordered Atoms : Apply geometric restraints (e.g., SIMU, DELU) and partition occupancy factors. Validate with difference Fourier maps .
  • High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .

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